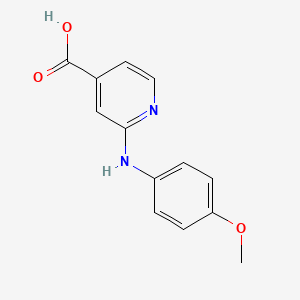

2-((4-Methoxyphenyl)amino)isonicotinic acid

Description

2-((4-Methoxyphenyl)amino)isonicotinic acid (CAS 61337-89-1) is a pyridine-carboxylic acid derivative featuring a methoxyphenylamino substituent at the 2-position of the isonicotinic acid scaffold. This compound is structurally characterized by a nitrogen-containing heterocycle (pyridine) fused with a carboxylic acid group and an aromatic amine moiety substituted with a methoxy group. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol.

Properties

IUPAC Name |

2-(4-methoxyanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-11-4-2-10(3-5-11)15-12-8-9(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNZDFAVQAEUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517623 | |

| Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85726-29-0 | |

| Record name | 2-(4-Methoxyanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Formation of 2-((4-Hydroxyphenyl)amino)isonicotinic acid.

Reduction: Formation of 2-((4-Aminophenyl)amino)isonicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-((4-Methoxyphenyl)amino)isonicotinic acid, differing primarily in substituents, electronic properties, and bioactivity profiles.

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid (CAS 42729-22-6)

- Structure : Replaces the methoxy group with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

- Molecular Formula : C₁₃H₉F₃N₂O₂; Molecular Weight : 282.22 g/mol .

- Exhibits higher reactivity with strong oxidizers, forming hazardous byproducts .

- Safety : Classified as a skin and eye irritant (Category 2/2A) and a respiratory toxicant (Category 3) .

2-(4-Methanesulfonylphenyl)-isonicotinic Acid (CAS 1258621-88-3)

- Structure : Substitutes the methoxy group with a methanesulfonyl (-SO₂CH₃) group at the 4-position.

- Molecular Formula: C₁₃H₁₁NO₄S; Molecular Weight: 277.30 g/mol .

- Properties: The sulfonyl group increases acidity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Applications : Used in anti-inflammatory drug discovery .

2-(6-Methoxynaphthalen-2-yl)-isonicotinic Acid (CAS 100004-92-0)

- Structure : Extends the aromatic system by replacing the phenyl group with a 6-methoxynaphthalen-2-yl moiety.

- Molecular Formula: C₁₆H₁₁NO₃; Molecular Weight: 265.27 g/mol .

- Properties :

5-(2-Formylphenyl)-2-hydroxyisonicotinic Acid (CAS 1261922-75-1)

- Structure : Introduces a formyl (-CHO) group at the 2-position of the phenyl ring and a hydroxyl (-OH) group at the 2-position of the pyridine.

- Molecular Formula: C₁₃H₉NO₄; Molecular Weight: 243.22 g/mol .

- Properties: The formyl group enables Schiff base formation, making it useful in metal-organic framework (MOF) synthesis.

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce metabolic stability, whereas electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) improve stability but may increase toxicity .

- Biological Activity : The methoxy variant shows moderate kinase inhibition, while sulfonyl and trifluoromethyl analogs exhibit stronger enzyme-binding due to enhanced electronic interactions .

- Safety Profiles : Compounds with trifluoromethyl or sulfonyl groups require stricter safety protocols due to higher irritation and toxicity risks .

Biological Activity

Overview

2-((4-Methoxyphenyl)amino)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of 2-((4-Methoxyphenyl)amino)isonicotinic acid can be described as follows:

- IUPAC Name : 2-((4-Methoxyphenyl)amino)isonicotinic acid

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research has shown that 2-((4-Methoxyphenyl)amino)isonicotinic acid exhibits significant antimicrobial properties. A study assessing its effectiveness against various bacterial strains reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 25.0 |

These results indicate that the compound has moderate to good antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.1 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of isonicotinic acid, including 2-((4-Methoxyphenyl)amino)isonicotinic acid. The study found that this compound exhibited stronger antibacterial activity compared to other derivatives, particularly against resistant strains of bacteria . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.